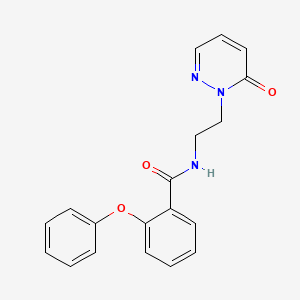

3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, possibly as an antitumor agent. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, novel dihydropyrimidine derivatives were synthesized in one pot by reacting enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid . This suggests that the synthesis of 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide could also involve similar condensation reactions, possibly utilizing substituted benzaldehydes and an amide or urea derivative as starting materials.

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations are common techniques used to determine and analyze the molecular structure of compounds. For example, a novel benzamide derivative was analyzed using X-ray single crystal diffraction and DFT calculations, which provided detailed information about the molecule's geometry and electronic properties . These methods could be applied to determine the crystal structure and electronic configuration of the compound , which would be essential for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, revealing that they can undergo various chemical reactions. A novel chromen derivative was synthesized and its reactivity with mono- and di-nitrogen nucleophiles was investigated, leading to the formation of enamines, enaminones, and benzofuran derivatives . This indicates that the compound of interest may also exhibit reactivity towards nucleophiles, potentially leading to a variety of reaction products that could be of pharmacological interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the antioxidant properties of a benzamide derivative were determined using the DPPH free radical scavenging test . Additionally, the thermal decomposition of a pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . These studies suggest that the compound could also possess interesting physical and chemical properties, such as antioxidant activity or optical properties, which could be relevant for its potential applications.

Applications De Recherche Scientifique

Synthesis and Anticholinesterase Activity

Research has shown that coumarin derivatives, similar to the specified compound, have been synthesized and tested for their anticholinesterase activity. These compounds have shown significant activity toward acetylcholinesterase (AChE), which is crucial for treating diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicated that certain modifications on the coumarin scaffold could improve anti-AChE activity, suggesting the potential for designing novel therapeutic agents (Ghanei-Nasab et al., 2016).

Kinetics and Thermodynamics of Oxidation

Studies on the oxidation of compounds with trimethoxy benzaldehyde structures, which share similarity with the target compound, have reported on the kinetics and thermodynamics of their reactions. These findings are crucial for understanding the reactivity and stability of such compounds in various chemical and biological contexts. The detailed mechanistic insights help in tailoring these compounds for specific applications, such as in synthetic chemistry or materials science (Asghar et al., 2014).

Metal Complexes and Spectroscopic Studies

Research involving the synthesis of novel organic ligands related to the target compound and their metal complexes has been conducted. These studies focus on understanding the interaction of such compounds with metals, which is vital for applications in catalysis, material science, and as potential therapeutic agents. The spectroscopic studies provide insights into the structure and properties of these complexes, highlighting their potential utility in various scientific domains (Myannik et al., 2018).

Antioxidant and Anticancer Activities

Several coumarin derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These studies reveal the potential of such compounds in developing new therapeutic agents against various types of cancers and in combating oxidative stress-related diseases. The research underscores the significance of the structural features of these compounds in mediating their biological activities, which could guide the design of more effective and selective agents (Shi et al., 2020).

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-[3-(4-methylphenyl)-4-oxochromen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)22-23(28)18-7-5-6-8-19(18)33-26(22)27-25(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLQYOZTIZIDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)